{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione
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Overview
Description
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE-3-CARBALDEHYDE: A related compound with similar structural features but different functional groups.
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOLE-3-CARBALDEHYDE: Another similar compound with variations in the functional groups.
Uniqueness
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C23H26N2O2S/c1-17-7-8-19(15-18(17)2)27-14-11-25-16-21(20-5-3-4-6-22(20)25)23(28)24-9-12-26-13-10-24/h3-8,15-16H,9-14H2,1-2H3 |
InChI Key |
QZTVMAVZKGKDMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)C |
Origin of Product |
United States |
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